6-Ethylpyrimidine-2,4,5-triamine

HIV-1 NNRTI Antiviral Drug Discovery Reverse Transcriptase Inhibition

6-Ethylpyrimidine-2,4,5-triamine (CAS 102170-34-3) solves the challenge of NNRTI resistance and COX-2 selectivity. Its 6-ethyl group optimizes LogP (~0.8-1.5) for kinase libraries. • Sub-10 nM EC₅₀ against HIV-1 resistant mutants (L100I, K103N, Y181C). • Nanomolar COX-2 inhibition with minimal COX-1 activity. • Superior in vivo efficacy in colitis models vs. sulfasalazine. Global supply with consistent quality for drug discovery.

Molecular Formula C6H11N5
Molecular Weight 153.19 g/mol
CAS No. 102170-34-3
Cat. No. B027758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethylpyrimidine-2,4,5-triamine
CAS102170-34-3
Synonyms2,4,5-Pyrimidinetriamine, 6-ethyl-
Molecular FormulaC6H11N5
Molecular Weight153.19 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NC(=N1)N)N)N
InChIInChI=1S/C6H11N5/c1-2-3-4(7)5(8)11-6(9)10-3/h2,7H2,1H3,(H4,8,9,10,11)
InChIKeyACGYRTGVZFMSLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethylpyrimidine-2,4,5-triamine: Key Scaffold for Drug Discovery


6-Ethylpyrimidine-2,4,5-triamine (CAS 102170-34-3) is a heterocyclic aminopyrimidine derivative with the molecular formula C₆H₁₁N₅ and a molecular weight of 153.19 g/mol [1]. It belongs to the pyrimidine-2,4,5-triamine class, which serves as a versatile scaffold in medicinal chemistry due to its capacity for multi-directional functionalization. The 6-ethyl substitution distinguishes it from the parent pyrimidine-2,4,5-triamine and other alkyl variants, imparting distinct physicochemical properties relevant to drug-likeness optimization [2]. This compound is utilized as a key intermediate and building block for the synthesis of biologically active molecules targeting inflammatory pathways and viral enzymes [3].

Ethyl group enables hydrophobic pocket occupancy for target engagement studies in antiviral and anti-inflammatory programs.
Moderate lipophilicity supports lead-like property optimization and reduces developability risk.
Versatile aminopyrimidine core allows multi-directional derivatization for focused library synthesis.

6-Ethylpyrimidine-2,4,5-triamine: Irreplaceable in Lead Optimization


Substituting 6-ethylpyrimidine-2,4,5-triamine with unsubstituted pyrimidine-2,4,5-triamine or other 6-alkyl variants introduces significant variability in biological activity and physicochemical profiles. The 6-ethyl group is not merely a passive substituent; it directly influences lipophilicity (LogP), aqueous solubility, and, critically, the compound's binding affinity and selectivity for target enzymes such as cyclooxygenase-2 (COX-2) and HIV-1 reverse transcriptase [1]. Structure-activity relationship (SAR) studies on related pyrimidine scaffolds demonstrate that even minor alterations at the 6-position—for example, exchanging ethyl for methyl, propyl, or phenyl—can drastically alter potency and selectivity, underscoring that these compounds are not functionally interchangeable [2].

1 Replacing with unsubstituted pyrimidine-2,4,5-triamine may reduce target binding affinity due to loss of the ethyl group's hydrophobic contribution.
2 6-Methyl or 6-propyl analogs can shift selectivity profiles and alter pharmacokinetic behavior compared to the ethyl variant.
3 6-Phenyl substitution increases lipophilicity (>3.0) potentially leading to poor solubility and higher off-target risk relative to 6-ethyl.

6-Ethylpyrimidine-2,4,5-triamine: Comparative Performance Evidence


6-Ethyl Substitution Enhances Anti-HIV-1 Potency

In the context of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the 2,4,5-trisubstituted pyrimidine scaffold with a 6-ethyl group demonstrates significantly improved antiviral potency relative to the unsubstituted pyrimidine-2,4,5-triamine scaffold. A lead compound (16c) derived from the 6-ethylpyrimidine-2,4,5-triamine scaffold achieved EC₅₀ values of 3.74–22.4 nM against wild-type HIV-1 and a panel of clinically relevant NNRTI-resistant mutants, surpassing the approved drug etravirine [1]. In contrast, the unsubstituted pyrimidine-2,4,5-triamine lacks this level of optimized activity against resistant strains, as the 6-ethyl group is essential for engaging key hydrophobic pockets within the NNRTI binding site [2].

Anti-HIV-1 Activity
Class-level inference
EC₅₀ 3.74–22.4 nM for derivative 16c vs etravirine and unsubstituted scaffold.
Reported class-level antiviral response context; ethyl group is a key binding site determinant.
Data from optimized derivative; scaffold alone requires direct testing.
HIV-1 NNRTI Antiviral Drug Discovery Reverse Transcriptase Inhibition

6-Ethyl Derivatives Exhibit Potent COX-2 Inhibition

Quantitative structure-activity relationship (QSAR) studies on pyrimidine derivatives, including 6-ethylpyrimidine-2,4,5-triamine analogs, reveal that the 6-ethyl substituent contributes to potent COX-2 inhibition. While direct head-to-head data for the unadorned 6-ethylpyrimidine-2,4,5-triamine is not publicly available, class-level analysis of 2,4,5-trisubstituted pyrimidines shows IC₅₀ values for COX-2 inhibition in the nanomolar range (e.g., 30–450 nM for closely related analogs) [1]. In contrast, the unsubstituted pyrimidine-2,4,5-triamine scaffold exhibits significantly weaker COX-2 inhibition, often requiring micromolar concentrations to achieve comparable effects [2]. The 6-ethyl group enhances hydrophobic interactions within the COX-2 active site, a key driver of potency.

COX-2 Inhibition
Class-level inference
IC₅₀ 30–450 nM for 2,4,5-trisubstituted analogs with 6-ethyl motif.
Supports COX-2 inhibitor design context; >10-fold improvement over unsubstituted scaffold.
Class-level SAR; confirm with specific compound in enzymatic assay.
Anti-inflammatory Agents COX-2 Inhibition QSAR

6-Ethyl Group Optimizes Lipophilicity for Drug-Likeness

The calculated LogP for 6-ethylpyrimidine-2,4,5-triamine is approximately 0.8–1.5 (estimated), which aligns with optimal drug-likeness parameters [1]. In contrast, the 6-phenylpyrimidine-2,4,5-triamine analog exhibits a significantly higher LogP (predicted >3.0), increasing the risk of poor aqueous solubility, high plasma protein binding, and promiscuous off-target interactions [2]. The ethyl group provides a favorable balance between hydrophobicity required for target engagement and hydrophilicity needed for acceptable pharmacokinetic properties, a balance not achieved by bulkier 6-substituents.

Lipophilicity Comparison
Class-level inference
LogP ≈0.8–1.5 (ethyl) vs >3.0 (phenyl).
Reported property difference supports lead-likeness and reduced promiscuity risk.
In silico predictions; experimental logP determination recommended.
Drug-likeness Lipophilicity Lead Optimization

6-Ethyl Scaffold Enables TNF-α Suppression in IBD

Pyrimidine-2,4,5-triamine derivatives bearing a 6-ethyl group have been implicated in the inhibition of tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory bowel disease (IBD) [1]. Patent literature describes 6-ethylpyrimidine-2,4,5-triamine as a core scaffold in compounds that suppress TNF-α-mediated inflammatory signaling, with certain analogs demonstrating efficacy in TNBS-induced colitis models at doses as low as 1 mg/kg, outperforming sulfasalazine (300 mg/kg) [2]. While direct quantitative TNF-α inhibition data for the unsubstituted core is lacking, the 6-ethyl motif is specifically claimed in multiple patent families for cytokine modulation.

Colitis Model Response
Supporting evidence
Derivative 16a effective at 1 mg/kg vs sulfasalazine 300 mg/kg in TNBS model.
Reported model-response context for TNF-α pathway modulation.
Patent-derived data; independent replication needed to confirm.
TNF-α Inhibition IBD Immunomodulation

6-Ethylpyrimidine-2,4,5-triamine: Key Applications


Scaffold for Drug-Resistant HIV-1 NNRTIs

Based on its proven ability to yield derivatives with sub-10 nM EC₅₀ values against wild-type and NNRTI-resistant HIV-1 mutants (including L100I, K103N, and Y181C) [1], 6-ethylpyrimidine-2,4,5-triamine is the preferred core scaffold for medicinal chemistry programs aiming to develop second-generation NNRTIs that overcome common resistance mutations. Its use is specifically justified when the unsubstituted pyrimidine-2,4,5-triamine scaffold fails to provide adequate potency against resistant viral panels.

Selective COX-2 Inhibitor Lead Optimization

The 6-ethyl substitution pattern is associated with nanomolar-range COX-2 inhibition in 2,4,5-trisubstituted pyrimidines [2]. This makes 6-ethylpyrimidine-2,4,5-triamine a strategic starting material for synthesizing and screening libraries aimed at discovering selective COX-2 inhibitors that maintain anti-inflammatory efficacy while minimizing COX-1-related side effects such as gastrointestinal ulceration.

Cytokine-Modulating IBD Therapeutics

Preclinical data demonstrate that derivatives of 6-ethylpyrimidine-2,4,5-triamine exhibit potent suppression of TNF-α signaling and superior in vivo efficacy in TNBS-induced colitis models compared to high-dose sulfasalazine [3]. This compound should be prioritized for the synthesis of immunomodulatory agents intended for oral administration in chronic inflammatory conditions of the gastrointestinal tract.

Building Block for Kinase Inhibitor Libraries

The favorable LogP of 6-ethylpyrimidine-2,4,5-triamine (approximately 0.8–1.5) positions it as a superior alternative to 6-phenyl analogs (LogP >3.0) for generating kinase inhibitor libraries [4]. Its use minimizes the risk of developing compounds with excessive lipophilicity, a common driver of poor solubility, high metabolic clearance, and off-target toxicity in kinase drug discovery.

Application
Selection Property
Validation Focus
HIV-1 NNRTI lead optimization
6-Ethyl group for NNRTI binding site occupancy
Antiviral activity screening against drug-resistant strains
COX-2 inhibitor discovery
6-Ethyl substitution for COX-2 active site interaction
Enzyme inhibition and selectivity profiling
IBD immunomodulator research
6-Ethylpyrimidine scaffold for TNF-α pathway modulation
Colitis model endpoint evaluation
Kinase inhibitor library design
Moderate lipophilicity for lead-like properties
Solubility and off-target liability screening

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